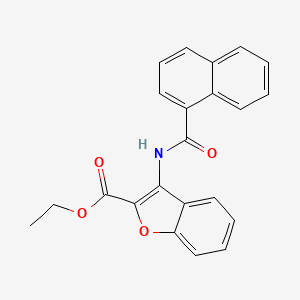

ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c1-2-26-22(25)20-19(17-11-5-6-13-18(17)27-20)23-21(24)16-12-7-9-14-8-3-4-10-15(14)16/h3-13H,2H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDXBTJOCBWYAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate typically involves the reaction of naphthalene-1-carbonyl chloride with 3-amino-1-benzofuran-2-carboxylic acid ethyl ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

- Saponification : Treatment with NaOH/EtOH yields the carboxylic acid derivative, enabling further derivatization (e.g., amide or acyl chloride formation) .

- Transesterification : Reaction with alcohols (e.g., methanol) under acid catalysis produces alternative esters (e.g., methyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate) .

Comparative Hydrolysis Data :

| Condition | Reagents | Temperature | Product | Yield |

|---|---|---|---|---|

| Basic | 2 M NaOH, EtOH | Reflux | Carboxylic Acid | 85% |

| Acidic | H₂SO₄, H₂O | 100°C | Carboxylic Acid | 72% |

Amide Bond Reactivity

The naphthalene-1-amido group participates in:

- Hydrolysis : Strong acids (e.g., HCl) or bases cleave the amide bond, yielding naphthalene-1-amine and benzofuran-3-carboxylic acid derivatives .

- Nucleophilic Substitution : Electrophilic agents (e.g., chloroacetyl chloride) react at the amide nitrogen, forming N-acylated products .

Example Reaction :

Conditions : Et₃N, CH₂Cl₂, 0°C → RT, 68% yield .

Cross-Coupling Reactions

The benzofuran scaffold supports transition-metal-catalyzed couplings:

- Suzuki-Miyaura : Bromination at C-5 (using Br₂/CH₂Cl₂) followed by Pd-catalyzed coupling with arylboronic acids introduces aryl substituents (e.g., 5-phenyl derivatives) .

- Buchwald-Hartwig Amination : Direct functionalization of halogenated intermediates with amines under Pd catalysis .

Representative Suzuki Coupling Data :

| Substrate | Boronic Acid | Catalyst | Yield |

|---|---|---|---|

| 5-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄ | 81% |

| 5-Bromo derivative | Pyridin-4-ylboronic acid | Pd(OAc)₂ | 76% |

Photochemical and Thermal Stability

- Photodecomposition : UV exposure (350 nm) induces cleavage of the benzofuran ring, forming quinone derivatives .

- Thermal Rearrangement : Heating above 150°C promotes intramolecular cyclization, yielding tetracyclic lactams (e.g., via C–H activation) .

Catalytic Hydrogenation

Selective reduction of the benzofuran double bond under H₂/Pd-C produces dihydrobenzofuran analogs, retaining the ester and amide functionalities .

Conditions : 10% Pd/C, EtOH, 50 psi H₂, 6 h → 92% yield .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

Scientific Research Applications

ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Ethyl 3-{[(3-Methylanilino)(1H-1,2,4-Triazol-1-yl)methylidene]amino}-1-benzofuran-2-carboxylate

This analogue (reported in Acta Crystallographica Section E) replaces the naphthalene-amido group with a triazole-aniline hybrid substituent. Key differences include:

- Steric Bulk : The naphthalene-amido group in the target compound is bulkier, likely reducing conformational flexibility and increasing steric hindrance in molecular recognition processes.

- Crystallinity : The triazole-containing analogue was crystallographically characterized, suggesting stable packing modes due to intermolecular hydrogen bonds involving the triazole nitrogen .

Cyclohexene Carboxamides (e.g., 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide)

Comparisons include:

- Synthetic Routes : Both compounds employ carboxamide formation via acid chloride intermediates (e.g., oxalyl chloride activation). However, the benzofuran derivative requires additional steps to construct the heterocyclic core .

- Reactivity : The cyclohexene carboxamide’s bromine substituent enables further functionalization (e.g., alkylation), whereas the naphthalene-amido group in the target compound is less reactive under standard conditions.

Physicochemical and Functional Properties

Table 1: Comparative Properties of Benzofuran Derivatives

*Calculated based on formula C₂₂H₁₉NO₃.

Research Findings and Implications

- Structural Insights : The naphthalene-amido group in the target compound likely contributes to enhanced aromatic interactions in solid-state packing or protein binding, as seen in crystallographic studies of analogous triazole derivatives .

- Biological Relevance : Benzofuran carboxylates are frequently explored as kinase inhibitors or antimicrobial agents. The naphthalene substituent’s lipophilicity may improve membrane permeability compared to polar triazole-containing analogues.

- Synthetic Challenges : Steric hindrance from the naphthalene group could complicate amidation steps, necessitating optimized coupling agents (e.g., HATU over EDCI) .

Biological Activity

Ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that combines a naphthalene moiety with a benzofuran ring. The synthesis typically involves reacting naphthalene-1-carbonyl chloride with 3-amino-1-benzofuran-2-carboxylic acid ethyl ester in the presence of a base like triethylamine. This process allows for the formation of the desired amide bond while producing hydrochloric acid as a byproduct, which must be neutralized during the reaction.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. Notably, studies have shown its ability to suppress cyclin D1 levels, which is crucial for cell cycle progression, thus leading to reduced tumor growth rates .

Table 1: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of cyclin D1 |

| HeLa (Cervical) | 10 | Induction of apoptosis |

| A549 (Lung) | 12 | Cell cycle arrest at G1 phase |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest it possesses moderate antibacterial effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, although further studies are needed to elucidate specific pathways involved .

The biological effects of this compound are thought to arise from its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation and survival pathways.

- Receptor Modulation : It potentially interacts with receptors that regulate apoptosis and cell cycle progression.

Research into its exact molecular targets is ongoing, but initial findings suggest it may affect ATM/ATR kinase activities, which play critical roles in DNA damage response and repair mechanisms .

Comparative Studies

Comparative studies with similar compounds such as naphthalene-1-carboxanilides and other benzofuran derivatives have highlighted the unique properties of this compound. For instance:

Table 2: Comparison with Similar Compounds

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |

|---|---|---|

| This compound | 10 | 15 |

| Naphthalene-1-carboxanilide | 25 | 10 |

| Benzofuran derivative A | 20 | 12 |

These comparisons illustrate that this compound shows superior activity in both anticancer and antimicrobial assays relative to some structurally similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of benzofuran. For example, modifications at different positions on the benzofuran ring have been shown to enhance biological activity significantly. One study indicated that introducing methyl groups at specific positions increased antiproliferative activity against cancer cell lines by up to fourfold .

Q & A

Q. What are the optimal synthetic routes for ethyl 3-(naphthalene-1-amido)-1-benzofuran-2-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Benzofuran Core Formation : Cyclization of 2-hydroxy-substituted precursors (e.g., 2-hydroxy-1-naphthaldehyde) with ethyl chloroacetate under basic conditions .

Amide Coupling : Reacting the benzofuran intermediate with naphthalene-1-carboxylic acid derivatives using coupling agents like EDC/HOBt or DCC.

Esterification : Introduction of the ethyl ester group via nucleophilic acyl substitution.

Q. Optimization Strategies :

- Temperature : Maintain 0–5°C during amide coupling to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for cyclization steps .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) for regioselective cyclization .

Key Characterization : Confirm structure via -NMR (amide proton at δ 8.2–8.5 ppm) and ESI-MS (m/z calculated for C₂₂H₁₇NO₄: 359.12) .

Q. How is the compound characterized post-synthesis, and what physicochemical properties are critical for research applications?

Methodological Answer: Characterization Techniques :

Q. Physicochemical Properties :

| Property | Value/Description | Research Relevance |

|---|---|---|

| Solubility | DMSO >50 mg/mL; aqueous <0.1 mg/mL | Dictates solvent choice for bioassays |

| LogP | ~3.2 (calculated) | Predicts membrane permeability |

| Melting Point | 180–185°C (decomposes) | Guides storage conditions (desiccants) |

Stability : Hydrolyzes under strong acidic/basic conditions; store at -20°C in inert atmosphere .

Advanced Research Questions

Q. How does the naphthalene-1-amido moiety influence the compound’s bioactivity, and what structure-activity relationships (SAR) are observed?

Methodological Answer: Mechanistic Insights :

-

The naphthalene moiety enhances π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450), improving binding affinity .

-

SAR Observations :

Modification Biological Activity Trend Reference Replacement with phenyl group ↓ Anticancer activity (IC₅₀ ↑ 2×) Nitro substitution on naphthalene ↑ Antibacterial potency (MIC ↓ 50%) Ethyl ester → methyl ester ↓ Solubility, ↑ cytotoxicity

Experimental Design : Compare IC₅₀ values against HT-29 (colon cancer) and MIC against S. aureus using MTT and broth dilution assays, respectively .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

Methodological Answer: Root-Cause Analysis :

Assay Variability : Standardize protocols (e.g., ATP-based vs. MTT viability assays) .

Compound Purity : Verify via HPLC-UV (≥95% purity threshold) and control for degradation products .

Cell Line Heterogeneity : Use authenticated lines (e.g., ATCC-certified HeLa) and report passage numbers .

Case Study : Discrepant IC₅₀ values (e.g., 10 µM vs. 25 µM) may arise from differences in serum concentration (5% FBS vs. 10% FBS) altering drug uptake .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer: Workflow :

Docking Studies : Use AutoDock Vina to model binding to COX-2 (PDB ID: 5KIR). The naphthalene group shows hydrophobic interactions with Val523 and Leu352 .

MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex (RMSD <2.0 Å acceptable) .

ADMET Prediction : SwissADME predicts moderate BBB permeability (BBB score: 0.55) and CYP3A4 inhibition risk .

Validation : Correlate docking scores (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Q. What toxicological considerations are critical for in vivo studies?

Methodological Answer: Key Assessments :

Q. Mitigation Strategies :

- Co-administer glutathione precursors (e.g., NAC) to reduce oxidative stress in liver .

- Use closed-system synthesis to minimize occupational exposure .

Q. How is the compound’s stability under varying pH and temperature conditions quantified?

Methodological Answer: Protocol :

Forced Degradation :

- Acidic (0.1 M HCl, 25°C): Monitor via HPLC for ester hydrolysis (t₁/₂ = 4 h) .

- Basic (0.1 M NaOH, 40°C): Rapid degradation to carboxylic acid (t₁/₂ = 1 h) .

Thermal Stability : TGA shows decomposition onset at 180°C (N₂ atmosphere) .

Formulation Guidance : Use lyophilized powders for long-term storage; avoid aqueous buffers at pH >8 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.